4-[2,6,6-trimethyl-4-oxo-3-(2,2,2-trichloroethyl)-4,5,6,7-tetrahydro-1H-indol-1-yl]benzenesulfonamide
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Overview
Description
4-[2,6,6-TRIMETHYL-4-OXO-3-(2,2,2-TRICHLOROETHYL)-4,5,6,7-TETRAHYDRO-1H-INDOL-1-YL]BENZENE-1-SULFONAMIDE is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents. This compound features a complex structure with multiple functional groups, including a sulfonamide group, an indole ring, and a trichloroethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2,6,6-TRIMETHYL-4-OXO-3-(2,2,2-TRICHLOROETHYL)-4,5,6,7-TETRAHYDRO-1H-INDOL-1-YL]BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Ring: Starting from a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis.
Introduction of the Trichloroethyl Group: This step might involve the alkylation of the indole ring with a trichloroethyl halide under basic conditions.
Sulfonamide Formation: The final step involves the reaction of the indole derivative with a sulfonyl chloride to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole ring or the trichloroethyl group.
Reduction: Reduction reactions could target the carbonyl group in the indole ring.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation Products: Oxidized derivatives of the indole ring.
Reduction Products: Reduced forms of the carbonyl group.
Substitution Products: Various substituted sulfonamides.
Scientific Research Applications
4-[2,6,6-TRIMETHYL-4-OXO-3-(2,2,2-TRICHLOROETHYL)-4,5,6,7-TETRAHYDRO-1H-INDOL-1-YL]BENZENE-1-SULFONAMIDE may have applications in:
Medicinal Chemistry: Potential use as an antibacterial or antifungal agent.
Biological Research: Studying the interactions of sulfonamides with biological targets.
Industrial Chemistry: Use as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, sulfonamides typically inhibit bacterial growth by interfering with the synthesis of folic acid. This compound might target similar pathways, binding to enzymes involved in folic acid metabolism.
Comparison with Similar Compounds
Similar Compounds
4-[2,6,6-TRIMETHYL-4-OXO-3-(2,2,2-TRICHLOROETHYL)-4,5,6,7-TETRAHYDRO-1H-INDOL-1-YL]BENZENE-1-SULFONAMIDE: can be compared with other sulfonamides such as:
Uniqueness
The unique structural features of 4-[2,6,6-TRIMETHYL-4-OXO-3-(2,2,2-TRICHLOROETHYL)-4,5,6,7-TETRAHYDRO-1H-INDOL-1-YL]BENZENE-1-SULFONAMIDE, such as the trichloroethyl group and the indole ring, may confer distinct biological activities and chemical reactivity compared to other sulfonamides.
Properties
Molecular Formula |
C19H21Cl3N2O3S |
---|---|
Molecular Weight |
463.8 g/mol |
IUPAC Name |
4-[2,6,6-trimethyl-4-oxo-3-(2,2,2-trichloroethyl)-5,7-dihydroindol-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C19H21Cl3N2O3S/c1-11-14(8-19(20,21)22)17-15(9-18(2,3)10-16(17)25)24(11)12-4-6-13(7-5-12)28(23,26)27/h4-7H,8-10H2,1-3H3,(H2,23,26,27) |
InChI Key |
WAANKZDGDFFDAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1C3=CC=C(C=C3)S(=O)(=O)N)CC(CC2=O)(C)C)CC(Cl)(Cl)Cl |
Origin of Product |
United States |
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